4-Hexylbicyclo[2.2.2]octan-1-OL
Overview
Description
4-Hexylbicyclo[2.2.2]octan-1-OL is a chemical compound with the molecular formula C14H26O. It is a bicyclic alcohol, characterized by a hexyl group attached to the bicyclo[2.2.2]octane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylbicyclo[2.2.2]octan-1-OL typically involves the Diels-Alder reaction, followed by subsequent functional group modifications. One common method includes the reaction of a suitable diene with a dienophile to form the bicyclo[2.2.2]octane core. The hexyl group can be introduced through alkylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hexylbicyclo[2.2.2]octan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the alcohol group to an alkane using reagents like lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions at the hexyl group using halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), electrophiles
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
4-Hexylbicyclo[2.2.2]octan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hexylbicyclo[2.2.2]octan-1-OL involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with similar bicyclic structures but different functional groups.
Uniqueness: 4-Hexylbicyclo[2.2.2]octan-1-OL stands out due to its specific hexyl substitution, which imparts unique chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-hexylbicyclo[2.2.2]octan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-13-7-10-14(15,11-8-13)12-9-13/h15H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPVBPBLYGAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC12CCC(CC1)(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504514 | |
Record name | 4-Hexylbicyclo[2.2.2]octan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76921-52-3 | |
Record name | 4-Hexylbicyclo[2.2.2]octan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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